Cas no 30094-47-4 (2-hydrazinyl-1,3,4-thiadiazole)
2-hydrazinyl-1,3,4-thiadiazole Chemical and Physical Properties
Names and Identifiers
-
- 1,3,4-Thiadiazole,2-hydrazinyl-
- 1,3,4-thiadiazol-2-ylhydrazine
- 2-hydrazinyl-1,3,4-thiadiazole
- CS-0498237
- 2-hydrazono-1,3,4-thiadiazole
- NSC-522426
- 30094-47-4
- EN300-220646
- SCHEMBL7103345
- DTXSID70325974
- 2-hydrazino-1,3,4-thiadiazole
- NSC522426
- AKOS013476306
- hydrazino-1,3,4-thiadiazole
-
- MDL: MFCD19664234
- Inchi: 1S/C2H4N4S/c3-5-2-6-4-1-7-2/h1H,3H2,(H,5,6)
- InChI Key: CEWUXDUVTNFIAU-UHFFFAOYSA-N
- SMILES: S1C=NN=C1NN
Computed Properties
- Exact Mass: 116.01582
- Monoisotopic Mass: 116.016
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 7
- Rotatable Bond Count: 1
- Complexity: 57.7
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.1
- Topological Polar Surface Area: 92.1Ų
Experimental Properties
- Density: 1.613
- Boiling Point: 257.1°Cat760mmHg
- Flash Point: 109.3°C
- Refractive Index: 1.75
- PSA: 63.83
2-hydrazinyl-1,3,4-thiadiazole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| eNovation Chemicals LLC | D618873-1g |
1,3,4-Thiadiazole, 2-hydrazinyl- |
30094-47-4 | 95% | 1g |
$675 | 2025-07-04 | |
| Enamine | EN300-220646-1.0g |
2-hydrazinyl-1,3,4-thiadiazole |
30094-47-4 | 1g |
$999.0 | 2023-05-31 | ||
| Enamine | EN300-220646-0.05g |
2-hydrazinyl-1,3,4-thiadiazole |
30094-47-4 | 0.05g |
$232.0 | 2023-09-16 | ||
| Enamine | EN300-220646-0.1g |
2-hydrazinyl-1,3,4-thiadiazole |
30094-47-4 | 0.1g |
$347.0 | 2023-09-16 | ||
| Enamine | EN300-220646-0.25g |
2-hydrazinyl-1,3,4-thiadiazole |
30094-47-4 | 0.25g |
$494.0 | 2023-09-16 | ||
| Enamine | EN300-220646-0.5g |
2-hydrazinyl-1,3,4-thiadiazole |
30094-47-4 | 0.5g |
$780.0 | 2023-09-16 | ||
| Enamine | EN300-220646-2.5g |
2-hydrazinyl-1,3,4-thiadiazole |
30094-47-4 | 2.5g |
$1959.0 | 2023-09-16 | ||
| Enamine | EN300-220646-5.0g |
2-hydrazinyl-1,3,4-thiadiazole |
30094-47-4 | 5g |
$2900.0 | 2023-05-31 | ||
| Enamine | EN300-220646-10.0g |
2-hydrazinyl-1,3,4-thiadiazole |
30094-47-4 | 10g |
$4299.0 | 2023-05-31 | ||
| Enamine | EN300-220646-1g |
2-hydrazinyl-1,3,4-thiadiazole |
30094-47-4 | 1g |
$999.0 | 2023-09-16 |
2-hydrazinyl-1,3,4-thiadiazole Related Literature
-
Bo Wei,Zhenyu Liu,Chen Xie,Shu Yang,Wentao Tang,Aiwei Gu,Wing-Tak Wong,Ka-Leung Wong J. Mater. Chem. C, 2015,3, 12322-12327
-
Jason Wan Lab Chip, 2020,20, 4528-4538
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J. Matthew Kurley,Phillip W. Halstenberg,Abbey McAlister,Stephen Raiman,Richard T. Mayes RSC Adv., 2019,9, 25602-25608
Additional information on 2-hydrazinyl-1,3,4-thiadiazole
Chemical Profile of 2-hydrazinyl-1,3,4-thiadiazole (CAS No. 30094-47-4)
2-hydrazinyl-1,3,4-thiadiazole, identified by its Chemical Abstracts Service number (CAS No. 30094-47-4), is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology due to its versatile structural framework and potential biological activities. This compound belongs to the thiadiazole class, which is known for its broad spectrum of pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer effects. The presence of both hydrazine and thiadiazole moieties in its molecular structure endows it with unique reactivity and binding capabilities, making it a valuable scaffold for drug discovery and development.
The thiadiazole ring system in 2-hydrazinyl-1,3,4-thiadiazole serves as a privileged structure in medicinal chemistry, often contributing to the bioactivity of small molecules by facilitating interactions with biological targets such as enzymes and receptors. Recent studies have highlighted the role of thiadiazoles in modulating various cellular processes, including oxidative stress and inflammation pathways. The hydrazine moiety further enhances the compound's potential by allowing for covalent bond formation with biomolecules, which can be exploited in targeted drug delivery systems or as probes for biochemical assays.
In the context of contemporary pharmaceutical research, 2-hydrazinyl-1,3,4-thiadiazole has been explored as a precursor in the synthesis of novel therapeutic agents. For instance, derivatives of this compound have been investigated for their ability to inhibit kinases and other enzymes implicated in cancer progression. The hydrazine group can participate in condensation reactions with carbonyl compounds to form Schiff bases, which are known to exhibit diverse biological activities. These Schiff bases derived from 2-hydrazinyl-1,3,4-thiadiazole have shown promise in preclinical studies as inhibitors of proteases and oxidoreductases.
Moreover, the 1,3,4-thiadiazole core is a common feature in antimicrobial agents, particularly against Gram-positive bacteria and fungi. The reactivity of the hydrazine group allows for the formation of disulfide bonds with thiol-containing residues on microbial cell surfaces or within metabolic pathways, leading to disruption of essential cellular functions. This mechanism has been leveraged in the development of novel antibiotics targeting resistant strains of pathogens. The compound's ability to cross biological membranes also makes it an attractive candidate for intracellular drug delivery applications.
Recent advances in computational chemistry have enabled the virtual screening of 2-hydrazinyl-1,3,4-thiadiazole derivatives against large databases of biological targets. Machine learning algorithms have identified promising analogs with enhanced binding affinity and selectivity for specific therapeutic targets. These computational predictions are complemented by experimental validation studies that demonstrate the efficacy of synthesized derivatives in vitro and in vivo models. Such interdisciplinary approaches are accelerating the discovery pipeline for new drugs based on thiadiazole scaffolds.
The synthetic utility of 2-hydrazinyl-1,3,4-thiadiazole extends beyond pharmaceutical applications to material science and agrochemicals. For example, its derivatives have been incorporated into polymers as flame retardants due to their ability to release nitrogen gas upon decomposition, which dilutes flammable gases. In agrochemical research, modified thiadiazoles have shown activity against plant pathogens by interfering with their growth regulators or membrane integrity.
From a mechanistic standpoint, the reactivity of the hydrazine group in 2-hydrazinyl-1,3,4-thiadiazole allows for diverse chemical transformations that can be harnessed for drug design purposes. For instance, it can undergo cycloaddition reactions with alkynes or azides to form complex heterocycles with altered bioactivities. Additionally, it can be oxidized to form hydrazones or diazonium intermediates that serve as building blocks for more intricate molecular architectures.
The pharmacokinetic properties of 2-hydrazinyl-1,3,4-thiadiazole derivatives are another area of active investigation. Studies using animal models have provided insights into their absorption distribution metabolism excretion (ADME) profiles under different physiological conditions. Optimizing these properties is crucial for translating preclinical findings into clinical efficacy and safety profiles required for regulatory approval.
In summary, 2-hydrazinyl-1,3,4-thiadiazole (CAS No. 30094-47-4) represents a structurally intriguing compound with broad potential applications across multiple disciplines within chemical biology and medicine. Its unique combination of reactivity and bioactivity makes it an invaluable scaffold for developing new therapeutics targeting various diseases states while also serving as a versatile building block in synthetic chemistry research.
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